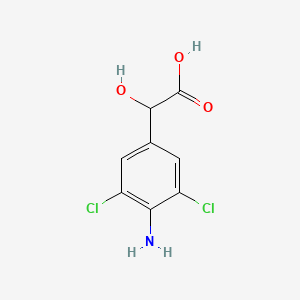

(4-Amino-3,5-dichlorophenyl)glycolic acid

Description

Structure

3D Structure

Properties

CAS No. |

82540-41-8 |

|---|---|

Molecular Formula |

C8H7Cl2NO3 |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

2-(4-amino-3,5-dichlorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H7Cl2NO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,11H2,(H,13,14) |

InChI Key |

PUYRPBRWUYJNTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3,5 Dichlorophenyl Glycolic Acid and Analogues

Crafting the 4-Amino-3,5-dichlorophenyl Moiety

The substituted phenyl ring is a critical component of the target molecule. Its synthesis necessitates precise control over the placement of the amino and chloro substituents.

From Substituted Acetophenones

A common and effective starting point for the synthesis of the 4-amino-3,5-dichlorophenyl group is the use of substituted acetophenones, particularly 4-amino-3,5-dichloroacetophenone. ankono.comchemicalbook.com This intermediate provides a solid foundation, with the amino group and the chlorine atoms already in their desired positions on the aromatic ring.

One documented method for preparing 4-amino-3,5-dichloroacetophenone involves the direct chlorination of 4-aminoacetophenone. ankono.comchemicalbook.com In a typical procedure, 4-aminoacetophenone is dissolved in acetic acid, and a solution of chlorine in glacial acetic acid is added. The reaction is carefully controlled at a low temperature (e.g., 5°C) to manage the reactivity of the chlorination process. ankono.comchemicalbook.com The product, 4-amino-3,5-dichloroacetophenone, precipitates from the reaction mixture and can be purified by recrystallization. ankono.comchemicalbook.com

| Reactant | Reagent | Solvent | Temperature | Product |

| 4-Aminoacetophenone | Chlorine | Acetic Acid | 5°C | 4-Amino-3,5-dichloroacetophenone |

This approach is advantageous as it utilizes readily available starting materials and provides a direct route to the key intermediate. The resulting 4-amino-3,5-dichloroacetophenone can then be further modified to introduce the glycolic acid functionality. google.com

Selective Halogenation of Aromatic Amines

The selective introduction of halogen atoms onto an aromatic ring, especially in the presence of an activating amino group, is a fundamental transformation in organic synthesis. purechemistry.org Aromatic halogenation is a classic example of electrophilic aromatic substitution. purechemistry.orgmasterorganicchemistry.com However, the high reactivity of aromatic amines can lead to multiple halogenations and other side reactions. libretexts.org

To achieve selective dichlorination at the 3 and 5 positions of an aromatic amine, several strategies can be employed. One common approach is to modulate the reactivity of the amino group by converting it into a less activating substituent, such as an amide. This protecting group strategy allows for more controlled halogenation. After the desired halogenation is achieved, the protecting group can be removed to regenerate the amino group.

Various halogenating agents are available, including elemental halogens (like chlorine and bromine) and N-halosuccinimides (NCS and NBS). researchgate.net The choice of reagent and reaction conditions, such as the solvent and the presence of a catalyst, can significantly influence the selectivity of the halogenation process. purechemistry.orgresearchgate.net For instance, the use of a Lewis acid catalyst can enhance the electrophilicity of the halogen, facilitating the substitution reaction. masterorganicchemistry.comlibretexts.org

Functional Group Interconversions on the Phenyl Ring

Another synthetic strategy involves the manipulation of functional groups on a pre-existing phenyl ring to arrive at the desired 4-amino-3,5-dichloro substitution pattern. This can involve a series of reactions, such as nitration, reduction, and diazotization, to introduce and position the amino and chloro groups correctly. libretexts.org

For example, a synthesis might begin with a benzene (B151609) derivative that is first nitrated. The nitro group, which is a meta-director, can then guide the subsequent introduction of other substituents. The nitro group can later be reduced to an amino group. libretexts.org

Furthermore, the Sandmeyer reaction provides a powerful tool for introducing chlorine atoms onto the aromatic ring. This reaction involves the conversion of a primary aromatic amine into a diazonium salt, which can then be treated with a copper(I) chloride to yield the corresponding aryl chloride. libretexts.org By strategically combining these functional group interconversions, chemists can construct the 4-amino-3,5-dichlorophenyl moiety from a variety of starting materials.

Attaching the Glycolic Acid Functionality

Once the 4-amino-3,5-dichlorophenyl core has been synthesized, the next critical step is the introduction of the glycolic acid side chain.

Direct Glycolation or Alpha-Hydroxylation of Phenylacetic Acid Derivatives

One approach to introducing the glycolic acid functionality is through the direct alpha-hydroxylation of a corresponding phenylacetic acid derivative. nih.govnih.gov This method involves the selective oxidation of the carbon atom adjacent to the carboxylic acid group.

Various oxidizing agents can be employed for this transformation. However, achieving high selectivity can be challenging due to the potential for over-oxidation or reaction at other sites on the molecule. Biocatalytic methods, using enzymes such as cytochrome P450, have emerged as a promising alternative for the enantioselective α-hydroxylation of 2-arylacetic acid derivatives. nih.gov These enzymatic systems can offer high levels of control and selectivity, providing a greener and more efficient route to the desired alpha-hydroxy acid.

Derivatization from Alpha-Keto Acid Precursors

An alternative and widely used strategy for the synthesis of alpha-hydroxy acids involves the reduction of an alpha-keto acid precursor. libretexts.orgmdpi.com This method offers a reliable and controllable route to the desired glycolic acid functionality.

In this approach, a 4-amino-3,5-dichlorophenyl glyoxal (B1671930) or a similar alpha-keto acid derivative is first synthesized. This intermediate can then be reduced to the corresponding alpha-hydroxy acid. A variety of reducing agents can be used for this transformation, including sodium borohydride. google.com

For instance, a patent describes a process where 4-amino-3,5-dichlorophenylglyoxal hydrate (B1144303) is reduced in the presence of an amine to produce a related ethanolamine (B43304) derivative. google.com This highlights the utility of the alpha-keto acid intermediate in accessing not only the glycolic acid but also other related structures. The synthesis of the α-keto acid precursor itself can be achieved through various methods, such as the oxidation of the corresponding acetophenone (B1666503). google.com

| Precursor | Reaction Type | Product |

| 4-Amino-3,5-dichloroacetophenone | Oxidation | 4-Amino-3,5-dichlorophenylglyoxal |

| 4-Amino-3,5-dichlorophenylglyoxal | Reduction | (4-Amino-3,5-dichlorophenyl)glycolic acid |

This two-step sequence, involving the oxidation of an acetophenone to an alpha-keto acid followed by its reduction, provides a robust and versatile method for the synthesis of this compound and its analogs.

Total Synthesis Pathways of this compound

The total synthesis of this compound typically originates from more readily available precursors. A plausible and common pathway begins with 4-aminoacetophenone. This starting material undergoes a series of transformations to introduce the necessary functional groups and substituents.

A key intermediate in this synthetic sequence is 4-amino-3,5-dichloroacetophenone. chemicalbook.com The synthesis of this intermediate can be achieved through the direct chlorination of 4-aminoacetophenone. In one method, 4-aminoacetophenone is dissolved in glacial acetic acid and treated with a solution of chlorine in glacial acetic acid at a controlled temperature, leading to the dichlorinated product. chemicalbook.com

Once 4-amino-3,5-dichloroacetophenone is obtained, the next crucial step involves the oxidation of the acetyl group to form a glyoxal or a related α-keto acid derivative. A patented process for analogous compounds describes the oxidation of 4-amino-3,5-dichloroacetophenone to 4-amino-3,5-dichlorophenylglyoxal hydrate. google.com This oxidation can be carried out using reagents such as selenium dioxide or dimethyl sulfoxide (B87167) (DMSO). google.com

The resulting phenylglyoxal (B86788) derivative is a versatile intermediate. To arrive at the final glycolic acid, the aldehyde group of the glyoxal can be selectively reduced to a primary alcohol while the ketone is simultaneously or subsequently converted to a carboxylic acid, or the glyoxal hydrate can be subjected to transformations that yield the desired α-hydroxy acid structure. An alternative final step involves the reduction of the corresponding phenyl-glyoxal or its hydrate in the presence of an appropriate amine to produce related ethanolamine compounds. google.com This highlights the utility of the glyoxal intermediate in accessing a range of derivatives.

Table 1: Key Intermediates and Reagents in a Plausible Total Synthesis Pathway

| Intermediate/Product | Starting Material | Key Reagents |

| 4-Amino-3,5-dichloroacetophenone | 4-Aminoacetophenone | Chlorine, Glacial Acetic Acid |

| 4-Amino-3,5-dichlorophenylglyoxal hydrate | 4-Amino-3,5-dichloroacetophenone | Selenium Dioxide or DMSO |

| This compound | 4-Amino-3,5-dichlorophenylglyoxal hydrate | Oxidizing/Reducing Agents |

Biocatalytic and Chemoenzymatic Methods in Synthesis

Biocatalytic and chemoenzymatic methods offer sustainable and highly selective alternatives to traditional organic synthesis. researchgate.net These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations under mild conditions.

For the synthesis of α-hydroxy acids like glycolic acid, a well-established chemoenzymatic process starts with the chemical synthesis of a nitrile precursor, followed by enzymatic hydrolysis. researchgate.net For the target compound, this could involve the synthesis of (4-amino-3,5-dichlorophenyl)glycolonitrile. This intermediate could then be converted to this compound using a nitrilase enzyme. A high-activity biocatalyst based on an Acidovorax facilis 72W nitrilase has been developed for the conversion of glycolonitrile (B6354644) to ammonium (B1175870) glycolate, achieving high yields and catalyst productivity. researchgate.net Such enzymatic processes eliminate the need for harsh acidic or basic hydrolysis conditions.

Another emerging area is the use of enzymes for direct C-H oxidation. A concise chemoenzymatic synthesis of 4,5-dihydroxy-L-isoleucine, a complex amino acid, was achieved using regio- and diastereoselective enzymatic C–H oxidations on L-isoleucine. nih.gov This demonstrates the potential for enzymes to perform challenging selective oxidations on complex molecules, a strategy that could potentially be adapted for the synthesis of hydroxylated derivatives of this compound or its precursors.

Development of Stereoselective Synthetic Routes

This compound contains a stereocenter at the α-carbon, meaning it can exist as two enantiomers. The development of stereoselective, or asymmetric, synthetic routes is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Enzymatic methods are inherently stereoselective and represent a powerful tool for producing optically pure amino acids. rsc.org Strategies such as asymmetric reductive amination of α-keto acids and the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids are common enzymatic approaches to chiral amino acids. rsc.org These principles could be applied to the synthesis of the target molecule, for instance, by the asymmetric reduction of a corresponding α-keto acid precursor in the presence of an ammonia source, catalyzed by an appropriate enzyme.

Photobiocatalysis, which combines light and enzymes, has recently emerged as a powerful strategy for asymmetric radical reactions. nih.gov Researchers have repurposed pyridoxal-5'-phosphate-dependent enzymes for the α-C-H functionalization of amino acids via a radical mechanism, allowing for the enantio- and diastereocontrolled coupling of various precursors. nih.gov This cutting-edge approach provides a platform for stereoselective, intermolecular free-radical transformations that could be harnessed for the synthesis of complex, non-canonical amino acids like the target compound.

Chemical catalysis also offers robust methods for asymmetric synthesis. Chiral Ni(II) complexes of Schiff bases have been successfully used as catalysts for the stereo-controlled preparation of a wide variety of tailor-made α-amino acids. mdpi.com This methodology could be adapted for the alkylation or other modifications of a simpler glycine-derived Schiff base to introduce the substituted phenyl group in a stereocontrolled manner.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on efficiency and sustainability. Microwave-assisted synthesis and green chemistry principles are at the forefront of this movement, aiming to reduce reaction times, energy consumption, and waste generation.

Microwave irradiation has been shown to significantly accelerate many organic reactions. It has been effectively used in the synthesis of various heterocyclic compounds, including 4-amino-3,5-dihalopyridines and 5-substituted 3-amino-1,2,4-triazoles. researchgate.netmdpi.com In these syntheses, microwave heating dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. asianpubs.orgmdpi.com This technology could be applied to several steps in the total synthesis of this compound, such as the initial chlorination or subsequent cyclization reactions if developing analogues.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Compound

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | asianpubs.org |

| Microwave Irradiation | 5-30 minutes | Good to High | asianpubs.orgdoaj.org |

Green chemistry seeks to design chemical processes that are environmentally benign. ejcmpr.com This can involve using less hazardous solvents, employing catalytic reagents over stoichiometric ones, and designing processes that are atom-economical. An electrochemical strategy for synthesizing amino acids from biomass-derived α-hydroxyl acids exemplifies a green approach. nsf.gov This method uses electricity as a clean energy input and can be performed in a flow cell, highlighting its potential for larger-scale, sustainable production. nsf.gov Applying such principles to the synthesis of this compound could involve replacing hazardous solvents, using catalytic chlorination methods, and exploring electrochemical oxidation or reduction steps to minimize chemical waste.

Chemical Reactivity and Transformation Pathways

Reactivity of the Aromatic Amino Group (e.g., acylation, diazotization)

The aromatic amino group in (4-Amino-3,5-dichlorophenyl)glycolic acid is a primary determinant of its reactivity. This group can undergo a variety of chemical transformations, including acylation and diazotization.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring may slightly decrease the nucleophilicity of the amino group compared to aniline (B41778), but acylation is still an expected and facile reaction.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a range of subsequent reactions, known as Sandmeyer or related reactions, to introduce a variety of substituents onto the aromatic ring.

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride (RCOCl) | N-(4-((hydroxy(carboxy)methyl))-2,6-dichlorophenyl)amide |

| Diazotization | NaNO₂, HCl (0-5°C) | 4-((hydroxy(carboxy)methyl))-2,6-dichlorobenzenediazonium chloride |

This table represents expected reactivity based on the functional groups present.

Chemical Transformations Involving the Halogen Substituents (e.g., nucleophilic aromatic substitution)

The two chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

However, under forcing conditions, such as high temperatures and pressures in the presence of a strong nucleophile and a suitable catalyst, substitution of the chlorine atoms may be possible. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex, before the chloride ion is expelled. libretexts.orgnih.gov The rate-determining step is typically the initial attack of the nucleophile. youtube.com

Reactions of the Alpha-Hydroxy Carboxylic Acid Moiety (e.g., esterification, oxidation, decarboxylation)

The alpha-hydroxy carboxylic acid group, also known as a mandelic acid moiety, is a rich site for chemical transformations.

Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the hydroxyl group can be acylated under appropriate conditions. Studies on mandelic acid itself show that direct esterification is a common reaction. nih.gov

Oxidation: The secondary alcohol of the alpha-hydroxy acid can be oxidized to a ketone, forming an alpha-keto acid. Various oxidizing agents can be employed for this transformation. For instance, permanganate (B83412) has been shown to oxidize mandelic acid to benzoylformic acid. nih.gov Similarly, enzymatic oxidation of mandelic acid esters to their corresponding ketoesters has been demonstrated. researchgate.net

Decarboxylation: Oxidative decarboxylation of mandelic acid and its derivatives can lead to the formation of the corresponding benzaldehyde (B42025) or benzoic acid, depending on the reaction conditions and the substituents on the aromatic ring. For example, cobalt(II) chloride catalyzed oxidation of mandelic acids with molecular oxygen can yield either the aldehyde or the carboxylic acid. nih.govresearchgate.net Photochemical decarboxylation of arylacetic acids, including mandelic acid derivatives, has also been reported to proceed, leading to the formation of benzylic radicals that can be trapped by olefins. nih.gov

| Reaction Type | Reagent/Condition | Product | Analogous Compound |

| Esterification | Alcohol, Acid Catalyst | This compound ester | Mandelic acid nih.gov |

| Oxidation | KMnO₄ | (4-Amino-3,5-dichlorophenyl)(oxo)acetic acid | Mandelic acid nih.gov |

| Oxidative Decarboxylation | CoCl₂, O₂ | 4-Amino-3,5-dichlorobenzaldehyde or 4-Amino-3,5-dichlorobenzoic acid | Substituted mandelic acids nih.govresearchgate.net |

This table provides expected reactions and products based on studies of analogous compounds.

Hydrolytic Stability and Kinetics of this compound

Photochemical Reactions and Photo-Degradation Mechanisms

The photochemical behavior of this compound is expected to be influenced by both the chloroaniline and the alpha-hydroxy acid moieties.

Chloroaniline Moiety: Chloroanilines are known to undergo photodegradation in aqueous environments upon exposure to sunlight. The degradation pathways can be complex, involving the formation of various photoproducts. For example, the photolysis of 4-chloroaniline (B138754) has been shown to produce dimeric species. libretexts.org The degradation mechanism often involves the generation of reactive oxygen species and can lead to the cleavage of the aromatic ring. The presence of titanium dioxide (TiO₂) can photocatalyze the degradation of chloroanilines. nih.gov

Alpha-Hydroxy Acid Moiety: Mandelic acid itself can undergo photochemical reactions. Upon photodetachment, deprotonated mandelic acid can form radicals that may subsequently decarboxylate. researchgate.net The stability of these radical intermediates is a key factor in their subsequent reaction pathways. Semiconductor-photocatalyzed oxidation of mandelic acid has also been investigated, which can lead to its degradation into carbon dioxide and water or transformation into other fine chemicals.

| Moiety | Photochemical Reaction | Key Findings from Analogs |

| Chloroaniline | Photodegradation | Formation of dimeric products and ring cleavage. libretexts.org |

| Alpha-Hydroxy Acid | Photodetachment and Decarboxylation | Formation of radicals that can decarboxylate. researchgate.net |

| Alpha-Hydroxy Acid | Photocatalyzed Oxidation | Degradation to CO₂ and H₂O or other products. |

This table summarizes the expected photochemical reactivity based on studies of analogous structures.

Derivatives and Analogues of 4 Amino 3,5 Dichlorophenyl Glycolic Acid: Synthesis and Structural Aspects

Synthesis of Structurally Modified Analogues

The synthesis of analogues of (4-amino-3,5-dichlorophenyl)glycolic acid involves targeted modifications at three primary sites: the halogen substituents on the aromatic ring, the aromatic amino group, and the glycolic acid side chain. These modifications allow for a systematic investigation of structure-property relationships.

Altering the halogen atoms on the phenyl ring is a key strategy for modulating the electronic and steric properties of the molecule. While direct re-halogenation of the parent compound is challenging, analogues are typically prepared by selecting appropriately halogenated starting materials.

Bromo and Iodo Analogues: The synthesis of bromo or iodo analogues can be achieved by starting with the corresponding 4-amino-3,5-dibromo- or 4-amino-3,5-diiodo-acetophenones. These precursors can undergo oxidation to form the corresponding phenylglyoxal (B86788) hydrates, which are then reduced to the desired glycolic acid derivatives. For instance, methods used for the bromination of related acetophenones and benzyl (B1604629) alcohols in acetic acid can be adapted to produce these precursors. google.com

Mixed Halogenation: The synthesis of mixed halogenated compounds (e.g., 3-bromo-5-chloro) requires multi-step synthetic routes, often involving selective halogenation and functional group interconversions that are well-established in aromatic chemistry.

Fluorinated Analogues: The introduction of fluorine can significantly alter molecular properties. Synthetic routes to fluorinated analogues would likely begin with fluorinated anilines, proceeding through similar steps of acylation, halogenation, and side-chain construction. The synthesis of related fluorinated benzenesulfonamides has been explored, demonstrating the feasibility of incorporating fluorine into complex aromatic systems. nih.gov

A general synthetic pathway often involves the oxidation of a precursor like 4-amino-3,5-dichloro-acetophenone to yield 4-amino-3,5-dichlorophenylglyoxal hydrate (B1144303). google.com This intermediate serves as a key building block for various side-chain modifications.

The reactivity of the 4-amino group allows for a wide range of derivatizations, including alkylation, acylation, and conversion to other nitrogen-containing functionalities.

N-Alkylation: The amino group can be alkylated using standard methods, such as reductive amination or reaction with alkyl halides. This modification can influence the basicity and lipophilicity of the molecule.

N-Acylation: Acylation of the amino group with various acyl chlorides or anhydrides yields the corresponding amides. This transformation changes the electronic properties of the phenyl ring by converting the electron-donating amino group into an electron-withdrawing amide group.

Conversion to Diazonium Salts: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents (e.g., -OH, -CN, other halogens) onto the aromatic ring via Sandmeyer or related reactions.

The glycolic acid moiety is a prime site for structural elaboration. The carboxylic acid and hydroxyl groups offer dual points for modification.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) by reacting the parent acid with the corresponding alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: Amides are formed through the reaction of the carboxylic acid with primary or secondary amines, typically mediated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the introduction of a wide variety of substituents.

Reduction and Oxidation: The hydroxyl group can be oxidized to a ketone, yielding the corresponding α-keto acid (phenylglyoxylic acid derivative). Conversely, reduction of the carboxylic acid can lead to the corresponding amino alcohol, 1-(4-amino-3,5-dichlorophenyl)ethane-1,2-diol. A common synthetic precursor is 4-amino-3,5-dichlorophenylglyoxal, which can be reduced to form related ethanolamines. google.com

| Modification Type | Reagents/Conditions | Product Class | Potential Property Change |

| Esterification | R-OH, H+ | Esters | Increased lipophilicity |

| Amidation | R1R2NH, Coupling Agent | Amides | Altered H-bonding, solubility |

| Hydroxyl Oxidation | Mild Oxidizing Agent | α-Keto Acids | Increased acidity, new reactive site |

| Carboxyl Reduction | Reducing Agent (e.g., LiAlH4) | Amino Diols | Increased polarity, loss of acidity |

The functional groups of this compound and its derivatives can be utilized in cyclization reactions to form various heterocyclic systems.

Quinazolinone Formation: The 4-amino group and a side-chain derivative can participate in reactions to form fused heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents could lead to an isocyanate, which can undergo intramolecular cyclization.

Thiazine Synthesis: Related 2'-hydroxy-3',5'-dichlorophenyl chalcones have been used as precursors to synthesize 1,3-thiazine derivatives by reacting them with thiourea (B124793) or its substituted analogues. sphinxsai.com This suggests that dichlorophenyl motifs can be readily incorporated into various heterocyclic scaffolds.

Pyrrole Synthesis: Intramolecular cyclocondensation of 2-amino acid-derived enamines is a known method for producing substituted pyrroles, indicating a potential pathway for utilizing the amino and acid functionalities in heterocycle formation. mdpi.com

Pyridine Derivatives: The synthesis of amino-3,5-dicyanopyridines often involves multicomponent condensation reactions, showcasing how aromatic aldehydes can be incorporated into complex heterocyclic structures. nih.gov Although not a direct cyclization of the glycolic acid, this demonstrates the utility of the dichlorophenyl motif in building diverse heterocyclic libraries.

Structure-Reactivity and Structure-Property Relationships in Analogues

The structural modifications detailed above have predictable effects on the reactivity and physical properties of the analogues.

Electronic Effects: The nature and position of substituents on the phenyl ring significantly influence the molecule's electronic properties. Replacing chlorine with more electronegative fluorine atoms would decrease the pKa of the amino group and the carboxylic acid. Conversely, modifying the electron-donating -NH2 group to an electron-withdrawing -NHC(O)R group would also increase the acidity of the carboxylic acid.

Steric Effects: The size of the substituents on the aromatic ring or the side chain can impact intermolecular interactions, such as crystal packing and receptor binding. For example, bulky N-alkyl groups on the amino function could sterically hinder hydrogen bonding.

Solubility and Lipophilicity: Converting the polar glycolic acid side chain into less polar esters or amides generally increases lipophilicity and reduces water solubility. The specific nature of the ester or amide group allows for fine-tuning of these properties.

Studies on related structures, such as amino-3,5-dicyanopyridines, have shown that even small structural changes can significantly influence biological receptor affinity and selectivity, highlighting the importance of systematic structural modification in medicinal chemistry. mdpi.com

Isomerism and Stereochemical Considerations in Derivatives

The presence of a chiral center at the alpha-carbon of the glycolic acid side chain introduces stereoisomerism.

Enantiomers: this compound exists as a pair of enantiomers, (R)- and (S)-isomers. Unless a stereospecific synthesis is employed, the compound is produced as a racemic mixture.

Diastereomers: When a derivative is created by reacting the parent compound with another chiral molecule (e.g., forming an amide with a chiral amine), diastereomers can be formed. Diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention) and can often be separated using standard laboratory techniques like chromatography or crystallization.

Stereospecific Synthesis: The synthesis of a single enantiomer typically requires either a chiral starting material, a chiral reagent or catalyst, or the resolution of a racemic mixture. Asymmetric reduction of the corresponding α-keto acid derivative, 4-amino-3,5-dichlorophenylglyoxylic acid, using a chiral reducing agent is a potential route to obtaining enantiomerically enriched this compound.

The stereochemistry of these derivatives is crucial, as different stereoisomers can exhibit distinct biological activities and interactions with other chiral molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

For (4-Amino-3,5-dichlorophenyl)glycolic acid, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show a singlet for the two equivalent protons on the dichlorinated benzene (B151609) ring. The amino group (-NH₂) would produce a broad singlet, and the hydroxyl (-OH) and carboxylic acid (-COOH) protons would also appear as singlets, with their chemical shifts being concentration and solvent dependent. The proton on the chiral carbon (the α-carbon) would also present as a singlet.

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. One would expect to see signals for the two equivalent aromatic carbons bonded to chlorine, the two equivalent aromatic carbons adjacent to the amino group, the carbon bearing the amino group, the carbon attached to the glycolic acid moiety, the chiral α-carbon, and the carboxylic acid carbon.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity within the molecule. COSY would show correlations between coupled protons, although in this specific molecule with many singlets, its utility might be limited to identifying any long-range couplings. HSQC would be crucial for correlating each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift ranges for similar functional groups, as no experimental data was found.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0-7.5 (singlet, 2H) | ~120-130 |

| C-NH₂ | - | ~140-150 |

| C-Cl | - | ~125-135 |

| C-CH(OH)COOH | - | ~130-140 |

| α-CH | ~5.0-5.5 (singlet, 1H) | ~70-80 |

| NH₂ | Variable (broad singlet, 2H) | - |

| α-OH | Variable (singlet, 1H) | - |

| COOH | Variable (singlet, 1H) | ~170-180 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₇Cl₂NO₃), the calculated exact mass is 234.9803 g/mol . nih.gov HRMS would be used to confirm this exact mass, which in turn verifies the molecular formula.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of water (H₂O), carbon dioxide (CO₂), or the carboxylic acid group (-COOH). The characteristic isotopic pattern of the two chlorine atoms would be a key feature in identifying fragments containing the dichlorophenyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and can be used to identify the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl and carboxylic acid groups.

N-H stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

C=O stretching: A strong, sharp absorption around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the alcohol and carboxylic acid C-O bonds.

C-Cl stretching: Absorptions in the lower frequency region, typically 600-800 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Furthermore, this technique would reveal the supramolecular structure, which includes how the molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino, hydroxyl, and carboxylic acid groups. While no crystal structure for the title compound is available, a study on the related compound 1-(4-amino-3,5-dichlorophenyl)ethanol has been reported, providing insights into the types of intermolecular interactions that might be expected.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Stereochemical Assignment

This compound possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers (R and S forms). Chiroptical spectroscopic techniques are essential for distinguishing between these enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound would be expected to show a CD spectrum with positive or negative Cotton effects, particularly at wavelengths corresponding to the electronic transitions of the aromatic chromophore. The mirror-image CD spectrum of the other enantiomer would be observed. By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute configuration (R or S) of the enantiomer could be assigned.

Theoretical and Computational Chemistry Studies of 4 Amino 3,5 Dichlorophenyl Glycolic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of a molecule. For (4-Amino-3,5-dichlorophenyl)glycolic acid, such studies would theoretically provide insights into its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). These calculations could also be used to predict its spectroscopic properties, such as its infrared (IR), Raman, and UV-Vis spectra.

Table 1: Hypothetical Data from DFT Calculations on this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | - | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | An indicator of chemical reactivity and stability. |

| Dipole Moment | - | Provides information about the polarity of the molecule. |

Note: The table above is for illustrative purposes only, as no specific published data is available.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics in Different Environments

Molecular dynamics (MD) simulations could be employed to study the conformational landscape and dynamic behavior of this compound over time. These simulations would model the movement of atoms in the molecule, providing insights into its flexibility, preferred three-dimensional structures (conformers), and how its conformation changes in different environments, such as in a vacuum, in water, or in the presence of other molecules. This information is critical for understanding how the molecule might interact with biological targets.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

A detailed analysis of the intermolecular interactions of this compound would be essential for understanding its solid-state properties and how it interacts with other molecules. The presence of amino, hydroxyl, and carboxylic acid groups suggests a high potential for hydrogen bonding. The chlorine atoms could participate in halogen bonding, and the phenyl ring could engage in pi-stacking interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis could be used to characterize and quantify these interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Functional Groups Involved | Potential Significance |

|---|---|---|

| Hydrogen Bonding | Amino (-NH2), Hydroxyl (-OH), Carboxylic Acid (-COOH) | Key for molecular recognition and crystal packing. |

| Halogen Bonding | Dichloro (-Cl) | Can influence binding affinity and selectivity. |

Note: This table represents theoretically possible interactions, not the results of specific studies.

Prediction of Molecular Stability and Reactivity Parameters

Computational methods can be used to predict various parameters related to the molecular stability and reactivity of this compound. Reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electronegativity, can provide a quantitative measure of the molecule's reactivity. These parameters are valuable for predicting how the molecule might behave in chemical reactions.

Computational Design and Screening of Novel Analogues

The computational design and screening of novel analogues of this compound would involve using the parent molecule as a scaffold to design new compounds with potentially improved properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling and virtual screening could be used to predict the properties of these new analogues before they are synthesized, thereby accelerating the drug discovery and development process.

Environmental Chemistry and Fate of 4 Amino 3,5 Dichlorophenyl Glycolic Acid

Abiotic Degradation Processes in Environmental Matrices

There is no specific information available regarding the abiotic degradation of (4-Amino-3,5-dichlorophenyl)glycolic acid in environmental matrices such as soil and water. The following subsections outline the specific areas where data is needed.

Photochemical Degradation under Simulated Environmental Conditions

No studies were identified that investigated the photochemical degradation of this compound. Research in this area would be necessary to understand its persistence in sunlit surface waters and on terrestrial surfaces.

Hydrolysis in Aqueous Systems under Varying pH Conditions

Information on the hydrolysis of this compound in aqueous systems under different pH conditions is not available. Such studies are crucial for predicting its stability in various aquatic environments, from acidic to alkaline waters.

Oxidation and Reduction Pathways in Water and Soil

The potential for this compound to undergo oxidation and reduction reactions in water and soil has not been documented. These pathways are important for determining its transformation into other potential compounds of environmental concern.

Sorption and Desorption Behavior in Environmental Solids

Detailed research on the sorption and desorption behavior of this compound in environmental solids like soil, sediment, and organic matter is not publicly available. Understanding these processes is key to predicting the compound's distribution between solid and aqueous phases in the environment.

Mobility and Leaching Potential in Aquatic and Terrestrial Ecosystems

Due to the absence of data on its sorption characteristics, the mobility and leaching potential of this compound in aquatic and terrestrial ecosystems cannot be determined. This information is vital for assessing the risk of groundwater contamination.

Microbial and Enzymatic Transformations in Environmental Contexts

There is a lack of studies focusing on the microbial and enzymatic transformations of this compound. Investigating its biodegradability is essential for understanding its persistence and ultimate fate in the environment.

While general analytical techniques for related compounds, such as aromatic amines and various amino acids, are well-established, these methods are not directly applicable for providing detailed, validated procedures and performance data for this compound. The unique chemical structure of this compound, featuring a dichlorinated aromatic ring, an amino group, and a glycolic acid side chain, necessitates the development of specific analytical protocols to ensure accurate and reliable quantification in complex environmental samples.

Typically, the development of such a method would involve several key steps:

Sample Preparation and Extraction: Devising a strategy to efficiently extract this compound from various environmental media. This could involve techniques like solid-phase extraction (SPE) with sorbents tailored to the compound's polarity and chemical properties, or liquid-liquid extraction (LLE) using appropriate solvent systems.

Chromatographic Separation: The use of high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be essential for separating the target analyte from other co-extracted compounds. The choice of column and mobile/carrier phase would be critical to achieve good resolution and peak shape.

Detection and Quantification: Mass spectrometry (MS), particularly in tandem with chromatography (LC-MS/MS or GC-MS/MS), would be the most likely technique for sensitive and selective detection. This would involve optimizing ionization sources and defining specific precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure unambiguous identification and quantification.

Without dedicated research on this compound, crucial performance metrics that would be presented in data tables are unavailable. These would include:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy.

Linearity: The concentration range over which the analytical method provides a proportional response.

Recovery: The efficiency of the extraction process from a given environmental matrix.

Precision and Accuracy: The degree of agreement among repeated measurements and the closeness of the measured value to the true value, respectively.

Table 7.5.1: Illustrative Data Table for a Hypothetical Analytical Method (Note: The following data is purely illustrative to demonstrate the type of information that would be available if research existed. These values are not based on actual experimental data for this compound.)

| Parameter | Water | Soil |

| Extraction Method | Solid-Phase Extraction | Pressurized Liquid Extraction |

| Analytical Technique | LC-MS/MS | GC-MS/MS (after derivatization) |

| Limit of Detection (LOD) | 0.01 ng/L | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.05 ng/L | 0.5 µg/kg |

| Recovery (%) | 92 ± 5% | 85 ± 8% |

| Linear Range | 0.05 - 100 ng/L | 0.5 - 500 µg/kg |

| Relative Standard Deviation (RSD) | < 5% | < 10% |

Advanced Analytical Method Development for Chemical Research

Development and Validation of Chromatographic Separation Techniques (e.g., HPLC, GC, IC) for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of purity assessment and quantification in chemical analysis. The selection of the appropriate technique for (4-Amino-3,5-dichlorophenyl)glycolic acid depends on the physicochemical properties of the analyte and the analytical requirements.

High-Performance Liquid Chromatography (HPLC):

Given the polar nature and the presence of a UV-absorbing aromatic ring, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for the analysis of this compound.

Separation Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of this compound would be achieved based on its hydrophobic interactions with the stationary phase.

Method Development Considerations:

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase would be a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention time and peak shape.

Stationary Phase: A C18 column is a common starting point, but for highly polar compounds, a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, might provide better retention and selectivity.

Detection: The dichlorinated aminophenyl group is a strong chromophore, making UV detection a sensitive and straightforward option. The maximum absorbance wavelength (λmax) would be determined by scanning a standard solution of the compound, likely to be in the range of 254 nm to 280 nm. wikipedia.org

Gas Chromatography (GC):

Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is mandatory to convert the polar functional groups (-COOH, -OH, -NH2) into more volatile and thermally stable derivatives.

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid, hydroxyl, and amino groups into their trimethylsilyl (B98337) (TMS) esters, ethers, and amines, respectively.

Separation and Detection: The resulting derivative can be separated on a non-polar or medium-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) can be used for quantification, offering a wide linear range.

Ion Chromatography (IC):

Ion chromatography is a powerful technique for the determination of ionic species. For this compound, IC could be employed in several ways:

Anion-Exchange Chromatography: The carboxylic acid group of the molecule allows it to be analyzed as an anion. Anion-exchange chromatography with suppressed conductivity detection could be a viable method for its quantification, particularly in aqueous matrices.

Cation-Exchange Chromatography: The amino group allows for analysis as a cation under acidic conditions.

Impurity Analysis: IC is particularly useful for the determination of trace inorganic anions (e.g., chloride, sulfate) that may be present as impurities from the synthesis process.

The following table provides a hypothetical comparison of starting conditions for the chromatographic analysis of this compound.

| Parameter | HPLC-UV | GC-FID (after derivatization) | Ion Chromatography |

|---|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | Anion-exchange column (e.g., Dionex IonPac AS11-HC) |

| Mobile Phase/Carrier Gas | Acetonitrile:0.1% Formic Acid in Water (gradient) | Helium or Nitrogen | Potassium Hydroxide gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | Temperature program (e.g., 100 °C to 280 °C) | 30 °C |

| Detection | UV at λmax (e.g., 254 nm) | Flame Ionization Detector (FID) | Suppressed Conductivity |

| Derivatization | Not required | Required (e.g., Silylation) | Not required |

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Structural Confirmation in Complex Mixtures

For trace-level analysis and unambiguous structural confirmation, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the premier technique for the sensitive and selective quantification of organic molecules in complex matrices. nih.gov

Ionization: Electrospray ionization (ESI) would be the most suitable ionization technique for this compound. It can be operated in either positive or negative ion mode.

Positive ESI: Protonation would likely occur at the amino group, forming the [M+H]+ ion.

Negative ESI: Deprotonation of the carboxylic acid group would form the [M-H]- ion. The choice of polarity would depend on which mode provides better sensitivity and stability.

Tandem Mass Spectrometry (MS/MS): For quantification and structural confirmation, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be used. This involves selecting the precursor ion (e.g., [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.

Structural Confirmation: The fragmentation pattern obtained in MS/MS provides a molecular fingerprint that confirms the identity of the compound. For this compound, expected fragmentation pathways could include:

Loss of water (H₂O) from the glycolic acid side chain.

Loss of formic acid (HCOOH) or carbon dioxide (CO₂).

Cleavage of the C-C bond between the aromatic ring and the glycolic acid side chain. The characteristic isotopic pattern of the two chlorine atoms (a distinctive 3:1 ratio for the M, M+2, and M+4 peaks) would be a key feature in the mass spectrum for confirming the presence of a dichlorinated compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

Following the necessary derivatization as described for GC-FID, GC-MS provides enhanced selectivity and structural information. nih.govd-nb.info

Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS. It is a high-energy ionization method that produces extensive fragmentation.

Structural Confirmation: The resulting mass spectrum will contain a wealth of fragment ions that can be used to elucidate the structure of the derivatized molecule. The molecular ion of the derivative may or may not be observed, but the fragmentation pattern can be compared to spectral libraries or interpreted to confirm the structure. The isotopic signature of the two chlorine atoms would also be evident in the fragment ions containing the dichlorophenyl moiety.

Method Validation Parameters in a Research Context (e.g., linearity, accuracy, precision, limit of detection, robustness)

Method validation is crucial to ensure that an analytical method is reliable and suitable for its intended purpose. In a research context, the extent of validation may be more flexible than in a regulated environment, but the core parameters remain essential.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) close to 1.0 is desired.

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often estimated based on the signal-to-noise ratio (typically S/N = 3).

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

The following table presents typical acceptance criteria for these validation parameters in a research setting for a chromatographic method.

| Validation Parameter | Typical Acceptance Criterion in a Research Context |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Robustness | RSD ≤ 20% for varied parameters |

Optimization of Sample Preparation Strategies for Diverse Chemical Matrices

Sample preparation is a critical step that aims to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.com The choice of sample preparation technique depends heavily on the nature of the matrix (e.g., biological fluids, environmental samples, reaction mixtures).

Protein Precipitation (for biological samples): For samples such as plasma or serum, proteins can interfere with the analysis and damage the chromatographic column. Protein precipitation using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) is a common first step. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from aqueous matrices based on its solubility in an immiscible organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and optimize its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration. northumbria.ac.uk Different types of SPE sorbents can be used:

Reversed-Phase SPE (e.g., C18): This would be suitable for extracting the compound from aqueous samples. The analyte is retained on the non-polar sorbent and then eluted with a small volume of an organic solvent.

Ion-Exchange SPE: Mixed-mode or ion-exchange sorbents could be used to exploit the acidic and basic functional groups of the molecule, providing a high degree of selectivity. For example, a mixed-mode cation-exchange sorbent could retain the compound via its protonated amino group, allowing neutral and acidic interferences to be washed away.

The optimization of sample preparation involves evaluating parameters such as the choice of solvent or sorbent, pH, elution volume, and flow rate to achieve the highest recovery and cleanest extract.

Conclusion and Future Research Directions in 4 Amino 3,5 Dichlorophenyl Glycolic Acid Chemistry

Summary of Key Academic Discoveries and Current Understanding

(4-Amino-3,5-dichlorophenyl)glycolic acid is a synthetic organic compound characterized by a glycolic acid moiety attached to a 4-amino-3,5-dichlorophenyl ring. ontosight.ainih.gov Its structure combines the functionalities of an alpha-hydroxy acid, an aromatic amine, and a halogenated benzene (B151609) ring, which confers a unique set of chemical and physical properties. ontosight.ai Academic and patent literature indicates its primary relevance as a chemical intermediate or a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors. ontosight.aigoogle.com

The current understanding of the compound is largely based on its structural properties and its relationship to similar chemical entities. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the carboxylic acid group—makes it a versatile precursor for chemical synthesis. ontosight.ai Research on related compounds suggests potential applications. For instance, glycolic acid derivatives have been explored as enzyme inhibitors, and other halogenated aromatic amines serve as key intermediates in the development of herbicides and fungicides. ontosight.aichemimpex.com While direct biological activity studies on this compound are not extensively published, its structural motifs are present in physiologically active molecules, pointing towards its potential in medicinal chemistry. google.com

Physicochemical properties are crucial for its application and are primarily available through chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H7Cl2NO3 | PubChem nih.gov |

| Molecular Weight | 236.05 g/mol | PubChem nih.gov |

| IUPAC Name | 2-(4-amino-3,5-dichlorophenyl)-2-hydroxyacetic acid | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Identification of Emerging Challenges and Opportunities in Synthesis and Derivatization

Opportunities for innovation in synthesis lie in the development of more efficient, selective, and environmentally benign methodologies. This could include exploring novel catalytic systems that can facilitate the direct hydroxylation of a suitable precursor, reducing the number of synthetic steps. Furthermore, applying green chemistry principles, such as using safer solvents and reducing waste generation, remains a critical goal.

Challenges and Opportunities in Derivatization: Derivatization of this compound is key to exploring its potential applications. The molecule's three distinct functional groups offer multiple handles for chemical modification. However, this also poses a challenge in terms of selective derivatization. Protecting group strategies are often necessary to modify one functional group without affecting the others, adding complexity to the synthetic route.

The primary opportunities in derivatization involve creating libraries of novel compounds for biological screening or material science applications.

Amino Group Derivatization: The primary amino group can be readily acylated, alkylated, or used to form Schiff bases. Derivatization reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) are known to react efficiently with primary amines, which is useful for creating derivatives for analytical separation or for introducing specific functionalities. asianpubs.orgresearchgate.net

Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides, or acid chlorides. This is a common strategy for creating prodrugs or for linking the molecule to other substrates, such as polymers.

Hydroxyl Group Derivatization: The alpha-hydroxyl group can be esterified or etherified to modulate the molecule's polarity and biological activity.

A significant opportunity exists in using modern derivatization techniques to enhance analytical detection, particularly for liquid chromatography-mass spectrometry (LC-MS), enabling more sensitive quantification in complex matrices. nih.gov

Future Prospects for Novel Chemical Transformations and Material Science Applications

The unique structure of this compound opens avenues for novel chemical transformations beyond simple derivatization. The combination of an amino acid-like structure with a halogenated aromatic ring suggests its potential use as a monomer in polymerization reactions. Poly-amides or polyesters incorporating this molecule could exhibit unique properties such as enhanced thermal stability or flame retardancy, conferred by the dichlorophenyl group. The chirality at the alpha-carbon also introduces the possibility of creating stereoregular polymers with specific optical or recognition properties.

In material science, related dichlorinated amino compounds, such as 4-amino-3,5-dichloropyridine, are employed in creating specialty materials, including polymers and coatings. chemimpex.com Similarly, this compound could serve as a precursor for functional materials. Its derivatives could be investigated for applications in:

Specialty Polymers: As a monomer for creating polymers with high refractive indices or specific thermal properties.

Liquid Crystals: The rigid aromatic core is a common feature in liquid crystalline structures.

Organic Electronics: Halogenated aromatic compounds are sometimes used in the development of organic semiconductors or conductors.

Future research should focus on exploring these transformations, such as polycondensation reactions or its incorporation into metal-organic frameworks (MOFs), to develop new materials with tailored functionalities.

Strategic Directions for Comprehensive Environmental Fate and Analytical Method Research

A comprehensive understanding of the environmental fate of this compound is crucial, especially if it finds widespread use in agriculture or other industries. Currently, there is a lack of specific data on its environmental persistence, mobility, and biodegradability.

Strategic Research Directions for Environmental Fate:

Mobility and Partitioning: Studies on its soil sorption coefficient (Koc) and octanol-water partition coefficient (Kow) are necessary to predict its mobility in soil and its potential for bioaccumulation in organisms.

Transformation Products: Identifying the potential breakdown products of the molecule is critical, as these metabolites could have their own environmental impact and toxicity profiles.

Strategic Research Directions for Analytical Methods: The development of robust and sensitive analytical methods is a prerequisite for conducting environmental fate studies and for monitoring its presence in various matrices.

Method Development and Validation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a promising technique for the trace-level detection and quantification of this compound. nih.gov Future work should focus on developing and validating such methods for environmental samples like water, soil, and biological tissues.

Derivatization for Analysis: As with other amino acids, pre-column derivatization can enhance chromatographic separation and detection sensitivity. researchgate.netmdpi.com Research into optimized derivatization reagents and conditions specific to this molecule would be beneficial.

Reference Standards: The synthesis and certification of high-purity analytical reference standards are essential for accurate quantification in research and monitoring programs.

| Area | Key Objectives |

|---|---|

| Synthesis | Develop catalytic and green synthetic routes to improve yield and reduce waste. |

| Derivatization | Create compound libraries for screening; develop selective modification strategies. |

| Material Science | Investigate use as a monomer for specialty polymers (polyamides, polyesters); explore applications in functional materials. |

| Environmental Fate | Conduct biodegradation, mobility, and bioaccumulation studies; identify transformation products. |

| Analytical Methods | Develop and validate sensitive HPLC-MS/MS methods for environmental monitoring; synthesize certified reference standards. |

Q & A

Q. What are the optimal synthetic routes for (4-Amino-3,5-dichlorophenyl)glycolic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves coupling glycolic acid derivatives with substituted aniline intermediates. Key steps include:

- Intermediate Preparation : Start with halogenated aromatic amines (e.g., 4-amino-3,5-dichloroaniline) and protect the amino group to avoid side reactions .

- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to link the protected amine to glycolic acid. Monitor pH (6.5–7.5) to prevent hydrolysis of active esters.

- Condition Optimization : Employ design-of-experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance coupling efficiency at 50–60°C .

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the product.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine multiple spectroscopic techniques:

- NMR : Assign peaks using , , and 2D NMR (HSQC, HMBC). For example, the glycolic acid moiety shows a singlet for the hydroxyl proton (~5.3 ppm) and a carbonyl carbon at ~170 ppm. Aromatic protons (3,5-dichloro substituents) appear as a singlet (~7.1 ppm) .

- FTIR : Confirm the carboxylic acid group (O-H stretch: 2500–3300 cm, C=O: 1680–1720 cm).

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]. Expected m/z for CHClNO: 250.98 (calc. 250.99) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR signals in structural analysis of this compound derivatives?

Methodological Answer: Overlapping signals (e.g., aromatic carbons at ~171–173 ppm in dichlorophenyl derivatives) can be resolved by:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to separate overlapping peaks due to conformational changes .

- Isotopic Labeling : Introduce or labels to simplify splitting patterns.

- X-ray Crystallography : Validate ambiguous regions (e.g., hydrogen-bonding networks in the glycolic acid moiety) using single-crystal diffraction data, as demonstrated for structurally similar compounds .

Q. What methodologies are effective for tracking environmental degradation pathways of this compound under varied conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to stressors (UV light, pH 3–9 buffers, 40–70°C) and monitor degradation via LC-MS. For example, acidic conditions (pH <4) hydrolyze the glycolic acid ester bond, producing 4-amino-3,5-dichlorophenol .

- Isotope-Labeled Tracers : Use -labeled glycolic acid to trace degradation intermediates via -NMR.

- Computational Modeling : Apply DFT calculations to predict degradation hotspots (e.g., electron-deficient aromatic carbons susceptible to nucleophilic attack) .

Q. How can researchers address discrepancies in impurity profiling during pharmaceutical synthesis of derivatives?

Methodological Answer:

- Reference Standards : Use pharmacopeial impurity standards (e.g., EP Impurity B) for HPLC calibration. For example, monitor the impurity "1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone" using a C18 column with 0.1% phosphoric acid/acetonitrile mobile phase (retention time: 8.2 min) .

- Forced Degradation : Stress the API under oxidative (HO), thermal (70°C), and photolytic conditions to correlate observed impurities with synthetic byproducts.

- Validation : Follow ICH Q3A guidelines for identification thresholds (≥0.1% for APIs) using mass spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.